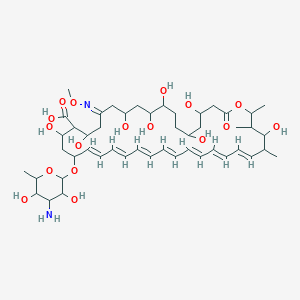

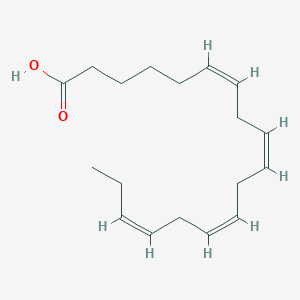

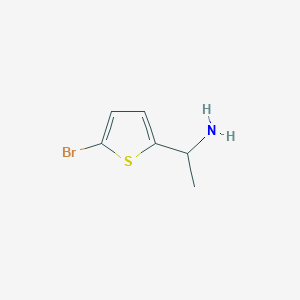

![molecular formula C28H42INO4Si B140157 tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate CAS No. 788824-53-3](/img/structure/B140157.png)

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate

Descripción general

Descripción

The compound tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate is a complex organic molecule that may be related to various research areas, including the synthesis of organic photovoltaic materials, the study of carbamate herbicides, and the development of solid-phase synthesis techniques for peptides. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies.

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step reactions with careful optimization of conditions. For example, tert-butyl carbamate derivatives can be synthesized through reactions such as Suzuki cross-coupling, which involves palladium-catalyzed coupling of organoboron compounds with halides . Additionally, the synthesis of N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid, a handle for solid-phase peptide synthesis, demonstrates the use of tert-butyl carbamate in the preparation of intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of carbamate compounds can be characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. For instance, the structure of tert-butyl N-(thiophen-2yl)carbamate was studied using vibrational frequency analysis and theoretical calculations, which provided detailed information on bond lengths, bond angles, and vibrational frequencies . Similarly, 2D heteronuclear NMR experiments have been employed to characterize the structure of tert-butyl carbamate derivatives .

Chemical Reactions Analysis

Carbamate compounds can undergo a variety of chemical reactions. Enzymatic kinetic resolution of tert-butyl phenylcarbamate has been achieved using lipase-catalyzed transesterification, leading to the separation of enantiomers . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing the versatility of tert-butyl carbamate in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are crucial for their application in various fields. For example, the determination of carbamate herbicide residues by gas chromatography after derivatization with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide highlights the importance of understanding the reactivity and stability of these compounds . The stability of tert-butyl carbamate derivatives under different conditions, such as resistance to acidolysis, is also a significant factor in their use as intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Synthesis and Reaction Behavior

Tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate is involved in complex synthetic pathways, often as an intermediate compound. For instance, Zhao et al. (2017) demonstrated a rapid synthetic method for a similar compound, which was synthesized through acylation, nucleophilic substitution, and reduction, and emphasized its importance as an intermediate in many biologically active compounds (Zhao et al., 2017). Similarly, Smith et al. (2013) described the directed lithiation of compounds closely related to tert-butyl carbamates, highlighting the chemical reactivity and potential for substitution reactions to yield a variety of products (Smith et al., 2013).

Free-Radical Chemistry and Lactone Formation

Crich and Rahaman (2009) illustrated the utilization of iodoalkyl tert-butyl carbonates and carbamates in free-radical reactions with thiomaleic anhydride to produce substituted thiosuccinic anhydrides. Notably, after removal of the tert-butyloxycarbonyl group, this process leads to the formation of lactones or lactams, which are of significant interest in various chemical synthesis applications (Crich & Rahaman, 2009).

Molecular Structure and Crystallization

Research focusing on molecular structure and crystallization processes of similar carbamate compounds was conducted by Kant et al. (2015) and Ober et al. (2004), revealing intricate details about the non-planar conformations and crystal packing influenced by intermolecular interactions, such as hydrogen bonding (Kant et al., 2015), (Ober et al., 2004).

Propiedades

IUPAC Name |

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42INO4Si/c1-19(2)35(20(3)4,21(5)6)34-24-13-11-23(12-14-24)32-26-15-10-22(18-25(26)29)16-17-30-27(31)33-28(7,8)9/h10-15,18-21H,16-17H2,1-9H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNORFLDJDHTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCNC(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42INO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468955 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate | |

CAS RN |

788824-53-3 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.